molecular formula C14H11F3N2O3 B026596 5-Hydroxy-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid CAS No. 75369-61-8

5-Hydroxy-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid

Cat. No. B026596
CAS RN: 75369-61-8
M. Wt: 312.24 g/mol
InChI Key: JSXNJGKWSWRIGA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyridine derivatives typically involves condensation, cyclization, and substitution reactions. For instance, the synthesis of vitamin B6 derivatives, which share structural similarities with the compound , demonstrates the complexity and intricacy of synthesizing such molecules. These processes often involve isopropylidene protection, acid hydrolysis, and nuclear magnetic resonance studies to ensure correct structure and functionality (Tomita, Brooks, & Metzler, 1966).

Molecular Structure Analysis

X-ray crystallography and density functional theory (DFT) calculations are commonly employed to analyze the molecular structure of pyridine derivatives. These techniques provide insights into the arrangement of atoms, molecular geometry, and intermolecular interactions, which are crucial for understanding the chemical behavior and reactivity of the compound (Shen, Huang, Diao, & Lei, 2012).

Chemical Reactions and Properties

Pyridine derivatives undergo a variety of chemical reactions, including acylation, substitution, and cyclization. These reactions are influenced by the presence of functional groups and the molecular structure of the compound. For example, acylation reactions of pyrrolidine-2,4-diones to synthesize 3-acyltetramic acids illustrate the reactivity of such compounds under different conditions (Jones, Begley, Peterson, & Sumaria, 1990).

Physical Properties Analysis

The physical properties of pyridine derivatives, including solubility, melting point, and crystalline structure, are determined by their molecular arrangement and interactions. Studies on lanthanide metal-organic frameworks constructed from pyridine derivatives have shed light on the diverse structural possibilities and their implications for physical properties (Song et al., 2019).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are pivotal for understanding the behavior of pyridine derivatives in chemical reactions and potential applications. Investigations into the reactivity of pyrrole-2-carboxylic acid in Cu-catalyzed reactions highlight the influence of molecular structure on chemical properties and reactivity (Altman, Anderson, & Buchwald, 2008).

Scientific Research Applications

1. Structural Analysis and Hydrogen-Bonding

The compound exhibits interesting structural properties, particularly in its acid hydrate form. It forms centrosymmetric water-bridged hydrogen-bonding dimers, linked into two-dimensional sheets with intermolecular hydrogen-bonding interactions. This is significant in understanding the molecular interactions and packing in crystal structures (Ye & Tanski, 2020).

2. Application in Dye Synthesis

The compound has been used in the synthesis of heterocyclic dyes. Its combination with S/N-containing heterocyclic diazo salts and aniline derivatives leads to the production of carboxylic pyrazolone-based heterocyclic dyes. These dyes exhibit varying absorption properties depending on the type of heterocyclic rings and substituents, which is useful in the development of specialized dyes for various applications (Tao et al., 2019).

3. Synthesis of Trifluoromethyl-containing Compounds

It has been utilized in the synthesis of diastereomeric compounds with trifluoromethyl groups. This includes the synthesis of 2-(2'-pyridyl)-3-hydroxy-3,5-bis-trifluoromethyl-1-pyrrolines with high diastereoselectivity, a process that contributes to the field of organic synthesis and medicinal chemistry (Ohkura, Berbasov, & Soloshonok, 2003).

4. Ring-Chain Tautomerism Studies

The compound is involved in ring-chain tautomerism studies, particularly in the formation of derivatives having a 5-hydroxy-2-pyrazoline structure. This is significant in understanding the behavior of organic molecules under various conditions and can influence the development of new pharmaceuticals or materials (Pakalnis et al., 2014).

5. Extraction and Recovery Studies

The compound has applications in the field of chemical engineering, particularly in the extraction and recovery of pyridine-2-carboxylic acid. Studies have focused on optimizing extractant-diluent systems to improve distribution and reduce toxicity, contributing to more efficient and environmentally friendly chemical processes (Datta & Kumar, 2014).

Safety And Hazards

This compound may be considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

5-hydroxy-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O3/c1-7-10(14(15,16)17)3-2-4-11(7)19-12-9(13(21)22)5-8(20)6-18-12/h2-6,20H,1H3,(H,18,19)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXNJGKWSWRIGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC2=C(C=C(C=N2)O)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60514274
Record name 5-Hydroxy-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60514274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid

CAS RN

75369-61-8
Record name 5-Hydroxy-2-[[2-methyl-3-(trifluoromethyl)phenyl]amino]-3-pyridinecarboxylic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=75369-61-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxy-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 75369-61-8
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a suspension of 10 g. of 2-(2-methyl-3-trifluoromethylanilino) nicotinic acid and 160 ml. of glacial acetic acid, add 9 ml. of 30% hydrogen peroxide solution at room temperature. Warm the reaction mixture on a steam bath for one hour and add an additional 5 ml. of 30% hydrogen peroxide. Heat the resulting mixture for three hours on a steam bath, dilute with water and filter. After recrystallization from acetic acid, the product, 5-hydroxy-2-(2-methyl-3-trifluoromethylanilino) nicotinic acid melts at 305°-308° (dec.)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.